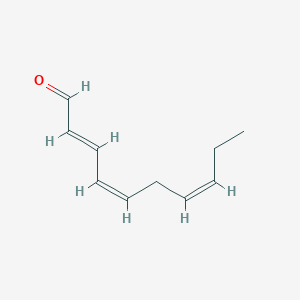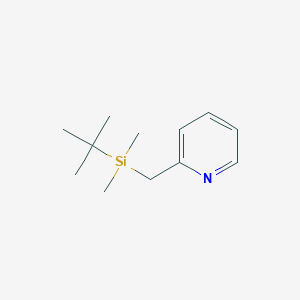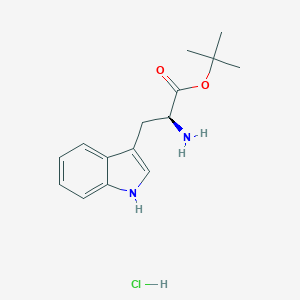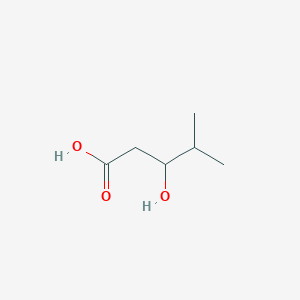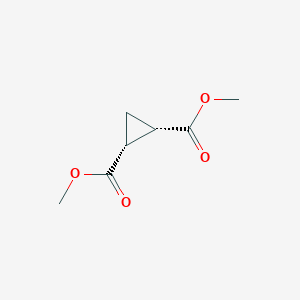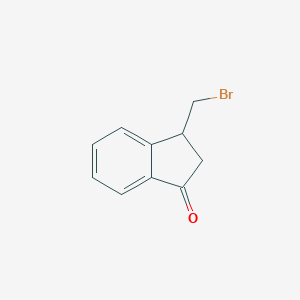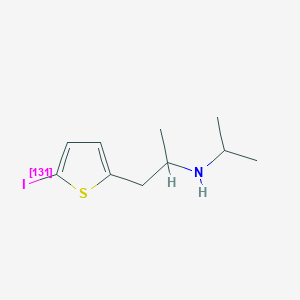
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene, also known as I-123-IPIT, is a radioligand that is used in neuroscience research. It is a type of molecule that binds to specific receptors in the brain, allowing researchers to study the function of those receptors. In
Mecanismo De Acción
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and VMAT2 receptors in the brain. By binding to these receptors, it allows researchers to study the function of these receptors and their role in dopamine regulation. Specifically, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene binds to the DAT and is transported into dopamine neurons, where it is sequestered in vesicles by VMAT2. This allows researchers to study the function of these receptors in vivo.
Efectos Bioquímicos Y Fisiológicos
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene has no known biochemical or physiological effects on its own. However, it is used in conjunction with other compounds to study the function of dopamine receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is its specificity for the DAT and VMAT2 receptors. This allows researchers to study these receptors in vivo with a high degree of accuracy. However, there are also limitations to its use. For example, it has a short half-life of approximately 13 hours, which limits the time window for experimentation. Additionally, it is difficult to produce in large quantities, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene. One area of interest is the study of the role of dopamine in addiction and substance abuse. Another area of interest is the development of new radioligands that can be used to study other receptors in the brain. Additionally, there is ongoing research into the use of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene in the diagnosis and treatment of neurological disorders, such as Parkinson's disease.
Conclusion:
In conclusion, N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is a radioligand that is used in neuroscience research to study the function of dopamine receptors in the brain. Its specificity for the DAT and VMAT2 receptors makes it a valuable tool for studying dopamine regulation. While there are limitations to its use, ongoing research is exploring new applications for this compound in the diagnosis and treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene involves several steps. The first step is the synthesis of 2-(2-aminopropyl)-5-iodothiophene. This is achieved by reacting 2,5-dibromothiophene with ethylenediamine in the presence of a palladium catalyst. The resulting product is then treated with iodine to form 2-(2-iodopropyl)-5-iodothiophene. The final step involves reacting N-isopropyl-2-aminopropanol with the 2-(2-iodopropyl)-5-iodothiophene to form N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene.
Aplicaciones Científicas De Investigación
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene is primarily used in neuroscience research to study the function of certain receptors in the brain. Specifically, it is used to study the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). These receptors are involved in the regulation of dopamine levels in the brain, which is important for a variety of functions, including movement, reward, and motivation.
Propiedades
Número CAS |
137945-40-5 |
|---|---|
Nombre del producto |
N-Isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Fórmula molecular |
C10H16INS |
Peso molecular |
313.21 g/mol |
Nombre IUPAC |
1-(5-(131I)iodanylthiophen-2-yl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C10H16INS/c1-7(2)12-8(3)6-9-4-5-10(11)13-9/h4-5,7-8,12H,6H2,1-3H3/i11+4 |
Clave InChI |
UXCJAYXBMCWBPN-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)NC(C)CC1=CC=C(S1)[131I] |
SMILES |
CC(C)NC(C)CC1=CC=C(S1)I |
SMILES canónico |
CC(C)NC(C)CC1=CC=C(S1)I |
Sinónimos |
N-IAPIT N-isopropyl-2-(2-aminopropyl)-5-iodothiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
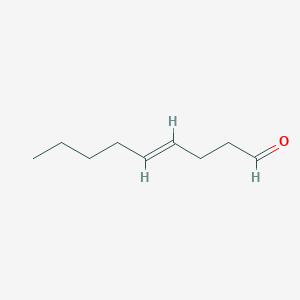
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
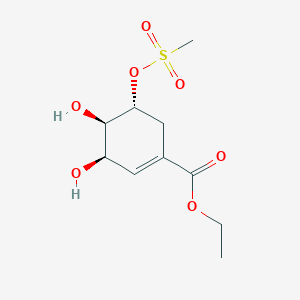
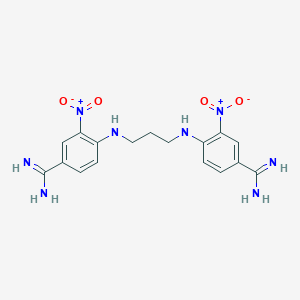
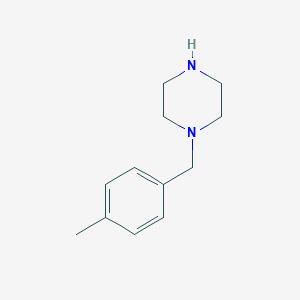
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)
